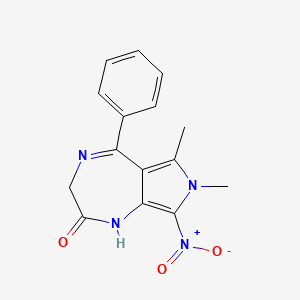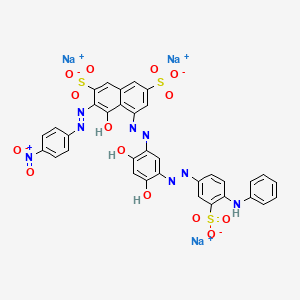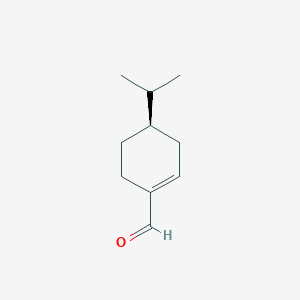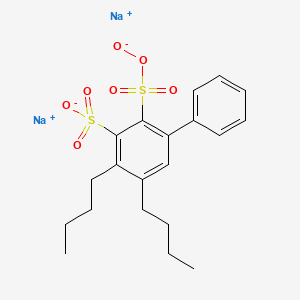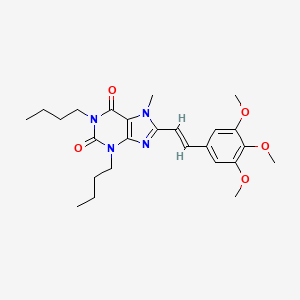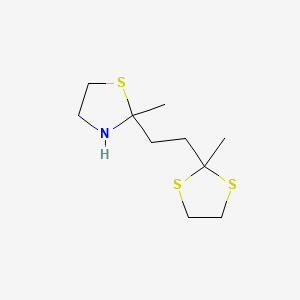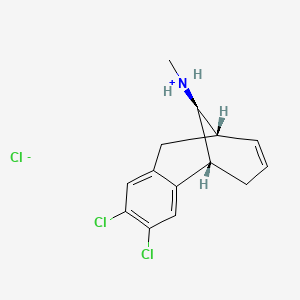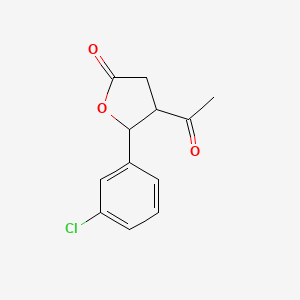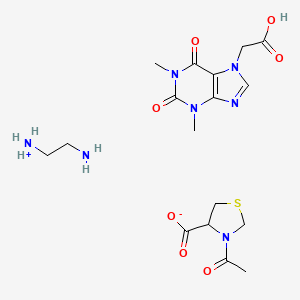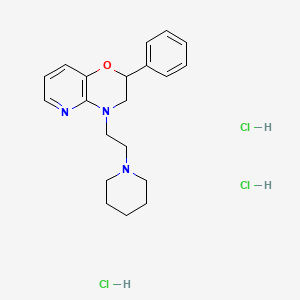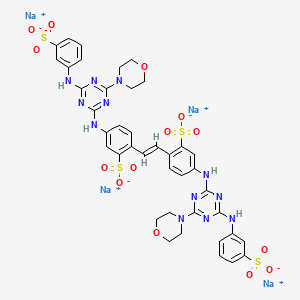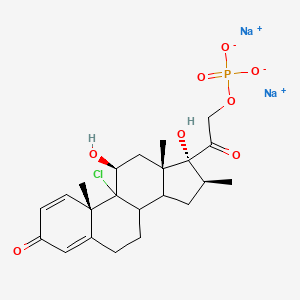
Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in medical and pharmaceutical applications due to its potent effects on the immune system and inflammation pathways .
Vorbereitungsmethoden
The synthesis of Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- involves multiple steps, starting from basic steroidal precursors. The process typically includes chlorination, hydroxylation, and phosphorylation reactions under controlled conditions. Industrial production methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different pharmacological properties.
Substitution: Substitution reactions, especially at the chlorine and hydroxyl sites, can produce a range of analogs with varying biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is utilized in:
Chemistry: As a model compound for studying steroidal reactions and mechanisms.
Biology: To investigate the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new anti-inflammatory drugs and treatments for autoimmune diseases.
Industry: For the production of pharmaceutical formulations and as a reference standard in quality control.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction inhibits the production of pro-inflammatory cytokines and promotes the synthesis of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in the immune response .
Vergleich Mit ähnlichen Verbindungen
Compared to other corticosteroids, Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- is unique due to its specific substitutions and phosphorylation, which enhance its potency and selectivity. Similar compounds include:
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory effects.
Prednisolone: A widely used corticosteroid with a different substitution pattern.
Hydrocortisone: A naturally occurring corticosteroid with broader applications.
Eigenschaften
CAS-Nummer |
94135-39-4 |
|---|---|
Molekularformel |
C22H28ClNa2O8P |
Molekulargewicht |
532.9 g/mol |
IUPAC-Name |
disodium;[2-[(10S,11S,13S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30ClO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15?,16?,17-,19-,20-,21?,22-;;/m0../s1 |
InChI-Schlüssel |
SIKHUOWRLRCONQ-GUVJFHCYSA-L |
Isomerische SMILES |
C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)Cl)C.[Na+].[Na+] |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)Cl)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


